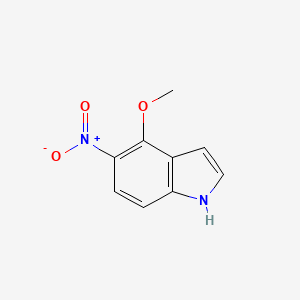

4-Methoxy-5-nitro-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-5-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-14-9-6-4-5-10-7(6)2-3-8(9)11(12)13/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POPIBXROQABXEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C1C=CN2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501310750 | |

| Record name | 4-Methoxy-5-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501310750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175913-28-7 | |

| Record name | 4-Methoxy-5-nitro-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175913-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-5-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501310750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategic Route Design for 4 Methoxy 5 Nitro 1h Indole

Precursor Synthesis and Functional Group Transformations for Establishing the 4-Methoxy-5-nitro-1H-indole Framework

The construction of the this compound framework fundamentally relies on the strategic synthesis of appropriately substituted precursors and the precise execution of functional group transformations. A common and logical approach begins with a suitably substituted benzene (B151609) derivative, which is then elaborated to form the fused pyrrole (B145914) ring.

One of the most direct strategies involves starting with a precursor that already contains the methoxy (B1213986) and nitro groups in the desired positions on the benzene ring. For instance, the synthesis can commence from 2-amino-3-nitrophenol, which can be converted to a more complex precursor through a series of reactions including the Sonogashira reaction. rsc.org Another approach is to begin with a simpler, commercially available nitroarene and introduce the necessary functionalities. For example, the Bartoli indole (B1671886) synthesis is a powerful method that utilizes nitroarenes and vinyl Grignard reagents to construct the indole ring. beilstein-journals.org In this context, a substituted nitrophenol could serve as a viable starting point.

Key functional group transformations are central to these synthetic routes. Nitration is a crucial step to introduce the nitro group at the C5 position. This is typically achieved using a mixture of nitric acid and sulfuric acid, where careful control of reaction conditions is necessary to ensure regioselectivity. vulcanchem.com The introduction of the methoxy group at the C4 position can be accomplished through methylation of a corresponding phenol (B47542) using reagents like methyl iodide under basic conditions.

Furthermore, reductive cyclization of ortho-substituted nitroarenes is a well-established method for indole synthesis. researchgate.net For instance, a precursor like 2-bromo-4-methoxy-1-(2-nitro-1-(2-nitrophenyl)ethyl)benzene can be cyclized to form the indole core, although in some cases, this specific substrate may yield other indole derivatives depending on the reaction conditions. mdpi.com The Leimgruber-Batcho indole synthesis provides another versatile route, starting from a substituted toluene (B28343) which is converted to an enamine that subsequently cyclizes to form the indole ring. researchgate.net

Regioselective and Stereoselective Approaches to this compound Derivatives

Achieving high regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules like derivatives of this compound. Regioselectivity, in particular, is critical during the initial construction of the indole framework and subsequent functionalization.

Several named reactions are renowned for their ability to control the regiochemical outcome of indole synthesis. The Fischer indole synthesis, for example, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions, can provide specific indole isomers based on the substitution pattern of the starting materials. rsc.orgchim.it Similarly, the Larock indole synthesis, a palladium-catalyzed process, offers excellent regiocontrol in the formation of the indole ring. rsc.org

The inherent directing effects of substituents on the aromatic ring play a crucial role in regioselective reactions. In the context of this compound, the electron-donating methoxy group and the electron-withdrawing nitro group exert significant influence on the reactivity of the indole nucleus. For instance, in electrophilic substitution reactions, the positions ortho and para to the methoxy group are activated, while the positions meta to the nitro group are deactivated. This interplay of electronic effects can be harnessed to direct incoming electrophiles to specific positions.

Stereoselective synthesis becomes important when introducing chiral centers into the indole derivatives. Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity in the functionalization of indoles. acs.orgoup.com For example, cinchona alkaloid-based catalysts have been successfully employed in the enantioselective Friedel–Crafts alkylation of indoles. acs.org While direct stereoselective synthesis of the this compound core is less common, the stereoselective introduction of substituents onto the pre-formed indole ring is a widely used strategy. This can be achieved through various asymmetric reactions, including cycloadditions and Michael additions, often catalyzed by chiral organocatalysts. nih.govnih.govacs.org

Catalytic Strategies for the Efficient Synthesis of this compound (e.g., Transition Metal Catalysis, Organocatalysis)

Catalytic methods have revolutionized the synthesis of indoles, offering milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical methods. Both transition metal catalysis and organocatalysis have been extensively applied to the synthesis of the indole core and its derivatives. mdpi.comnih.gov

Transition Metal Catalysis: Palladium-catalyzed cross-coupling reactions are particularly prominent in indole synthesis. nih.govunimi.it The Larock indole synthesis, for instance, utilizes a palladium catalyst to mediate the annulation of an alkyne and an o-iodoaniline derivative. rsc.org Another powerful palladium-catalyzed method is the reductive cyclization of β-nitrostyrenes, which can serve as precursors to the indole ring system. mdpi.com Copper-catalyzed reactions have also been employed, for example, in the cyclization of 2-bromoarylaminoalkanes to form 3-arylindoles. mdpi.com Furthermore, cobalt and iridium catalysts have shown promise in the synthesis of indoles through C-H activation and cross-dehydrogenative coupling reactions. mdpi.comnih.gov

| Catalyst System | Reaction Type | Precursors | Key Features |

| Palladium(II) acetate (B1210297)/ligand | Larock Indole Synthesis | 2-bromoanilines, alkynes | High regioselectivity, good yields. rsc.org |

| PdCl₂(CH₃CN)₂/phenanthroline | Reductive Cyclization | β-nitrostyrenes | Utilizes a CO surrogate, milder conditions. mdpi.com |

| Copper(I) | Intramolecular Cyclization | 2-bromoarylaminoalkanes | Effective for 3-arylindole synthesis. mdpi.com |

| Cobalt(III) | C-H Activation/Cyclization | N-alkyl-N-arylhydrazines, alkynes | Efficient for substituted indole synthesis. mdpi.com |

Organocatalysis: Organocatalysis provides a metal-free alternative for the synthesis and functionalization of indoles, often with high stereoselectivity. oup.comnih.gov Proline and its derivatives are effective catalysts for various reactions, including the synthesis of indolyl-4H-chromene scaffolds. nih.gov DABCO (1,4-diazabicyclo[2.2.2]octane) is another versatile organocatalyst used in multicomponent reactions to construct indole derivatives. nih.govnih.gov Chiral phosphoric acids (CPAs) have been successfully used in the atroposelective synthesis of axially chiral indole derivatives. beilstein-journals.org These catalysts can promote reactions such as Friedel-Crafts alkylations and cycloadditions with high enantiomeric excess. acs.org

Sustainable and Green Chemistry Principles in the Synthesis of this compound Analogues

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. mdpi.comroyalsocietypublishing.orgnih.gov This includes the use of safer solvents, the development of atom-economical reactions, and the use of renewable resources.

In the context of this compound synthesis, several strategies can be employed to enhance sustainability. One key aspect is the choice of solvent. The use of water or ethanol (B145695) as a reaction medium is highly desirable due to their low toxicity and environmental impact. nih.govnih.gov Solvent-free reaction conditions, where possible, represent an even greener approach. mdpi.com

Multicomponent reactions (MCRs) are inherently atom-economical as they combine several starting materials into a single product in one pot, reducing waste and purification steps. rsc.orgfrontiersin.org The development of one-pot tandem reactions for the synthesis of functionalized indoles is a significant step towards greener synthesis. semanticscholar.org

The use of catalysts, both transition metal and organocatalysts, is also a cornerstone of green chemistry as they are used in small amounts and can often be recycled and reused. nih.govmdpi.com Biocatalysis, the use of enzymes or whole cells to catalyze reactions, offers a highly sustainable approach due to the mild reaction conditions and high selectivity. mdpi.com

Microwave-assisted synthesis is another green technology that can significantly reduce reaction times and energy consumption. vulcanchem.commdpi.com

| Green Chemistry Principle | Application in Indole Synthesis |

| Use of Safer Solvents | Employing water or ethanol as reaction media. nih.govnih.gov |

| Atom Economy | Utilizing multicomponent reactions to maximize the incorporation of starting materials into the final product. rsc.org |

| Catalysis | Employing recyclable transition metal or organocatalysts. nih.govmdpi.com |

| Energy Efficiency | Using microwave-assisted synthesis to reduce reaction times and energy consumption. vulcanchem.commdpi.com |

Optimization of Reaction Parameters and Yields for Academic Scale Production of this compound

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound on an academic scale. This involves a systematic investigation of various factors that can influence the reaction outcome.

Key Parameters for Optimization:

Catalyst and Ligand: The choice of catalyst and, in the case of transition metal catalysis, the ligand, can have a profound impact on the reaction's efficiency and selectivity. Screening a range of catalysts and ligands is often the first step in optimization. For instance, in a palladium-catalyzed reaction, varying the phosphine (B1218219) ligand can significantly affect the yield.

Solvent: The polarity and boiling point of the solvent can influence reaction rates and solubility of reactants and intermediates. A variety of solvents, from polar aprotics like DMF and DMSO to less polar solvents like toluene, should be tested. beilstein-journals.orgvulcanchem.com

Temperature: Reaction temperature is a critical parameter. While higher temperatures can increase reaction rates, they can also lead to the formation of byproducts. Optimization often involves finding the lowest temperature at which the reaction proceeds at a reasonable rate. beilstein-journals.org

Reaction Time: Monitoring the reaction progress over time using techniques like TLC or LC-MS is essential to determine the optimal reaction time that maximizes product formation while minimizing degradation.

Concentration: The concentration of reactants can affect reaction kinetics. A balance must be found to ensure an efficient reaction without causing precipitation or side reactions.

Base/Acid: In reactions requiring a base or an acid, the choice and amount of the additive are critical. Different bases (e.g., K₂CO₃, Et₃N) or acids (e.g., TFA, HCl) can have varying effects on the reaction. chim.itvulcanchem.com

A Design of Experiments (DoE) approach can be a powerful tool for systematically optimizing multiple parameters simultaneously, leading to a more efficient and robust process. researchgate.net

Example of Yield Optimization Data:

| Reaction | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| N-Acylation | --- | DMF | 80 | 6-8 | >80 vulcanchem.com |

| Bromination | --- | Acetic Acid | 0-5 | - | - |

| Bartoli Indole Synthesis | --- | THF | -40 | - | - beilstein-journals.org |

| Reductive Cyclization | 0.1 mol% Pd(TFA)₂ | DMF | 80 | - | 98 (HPLC) chimia.ch |

By carefully optimizing these parameters, it is possible to develop a reliable and high-yielding protocol for the academic scale production of this compound and its derivatives.

Mechanistic Investigations of Chemical Transformations Involving 4 Methoxy 5 Nitro 1h Indole

Kinetic Studies of Reactions Involving 4-Methoxy-5-nitro-1H-indole

While specific kinetic studies on this compound are not extensively documented, the reactivity of substituted indoles has been investigated, providing insights into the factors governing reaction rates. Kinetic analyses of electrophilic substitution reactions are particularly informative.

Studies on the azo-coupling of various indoles have shown the reactions to be second-order, being first-order in both the indole (B1671886) and the diazonium ion electrophile. psu.edu For indole and its 1- and 2-methyl derivatives, the absence of a kinetic isotope effect when using 3-deuterioindoles confirms that the initial electrophilic attack is the rate-determining step, which is typical for most electrophilic aromatic substitutions. psu.edu

The nucleophilicity of the indole ring, which directly impacts reaction kinetics, is highly sensitive to the nature and position of substituents. A quantitative kinetic study on the reactions of various substituted indoles with superelectrophilic agents like 7-chloro-4,6-dinitrobenzofuroxan (DNBF-Cl) has been conducted. acs.org The rate-limiting step was identified as the initial nucleophilic addition. acs.org The results demonstrate that electron-donating groups enhance the reaction rate, while electron-withdrawing groups decrease it. Although this compound was not included, the data for 5-methoxyindole (B15748) and 5-nitroindole (B16589) clearly illustrate these opposing effects.

| Indole Derivative | Substituent Effect | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) |

|---|---|---|

| 5-Methoxy-1-methyl-1H-indole | Strongly Electron-Donating | 1.53 x 10⁵ |

| 1-Methyl-1H-indole | Reference (Unsubstituted) | 1.09 x 10⁴ |

| 5-Bromo-1-methyl-1H-indole | Electron-Withdrawing | 2.13 x 10² |

| 5-Cyano-1-methyl-1H-indole | Strongly Electron-Withdrawing | 1.02 |

| 5-Nitro-1-methyl-1H-indole | Strongly Electron-Withdrawing | 0.17 |

These data underscore the profound influence of substituents on the kinetic profile of indoles in electrophilic and nucleophilic reactions. For this compound, a complex kinetic profile is expected, with the methoxy (B1213986) group enhancing nucleophilicity while the adjacent nitro group strongly diminishes it.

Elucidation of Proposed Reaction Mechanisms for Derivatization and Functionalization of this compound

The derivatization of this compound can be achieved through several reaction pathways, targeting the nitro group, the indole nitrogen, or the carbon framework.

Reduction of the Nitro Group: A common and synthetically useful transformation is the reduction of the nitro group to an amine (R-NO₂ → R-NH₂). This is typically achieved using reagents like hydrogen gas with a palladium catalyst (H₂/Pd-C) or tin(II) chloride (SnCl₂). smolecule.com The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, ultimately yielding the corresponding 4-methoxy-5-amino-1H-indole. This amino derivative serves as a versatile precursor for further functionalization.

Electrophilic Substitution: The most common site for electrophilic attack on the indole ring is C3, due to the formation of a thermodynamically stable cation intermediate. bhu.ac.in For nitration, non-acidic conditions are often preferred to avoid polymerization. A proposed mechanism for the nitration of N-protected indoles involves the in-situ formation of trifluoroacetyl nitrate (B79036) from an ammonium (B1175870) nitrate salt and trifluoroacetic anhydride. nih.govrsc.org This electrophilic nitrating agent reacts with the indole to form a four-membered ring transition state, which then collapses to yield the 3-nitroindole product. nih.govrsc.org

Palladium-Catalyzed C-H Functionalization: Modern synthetic methods enable the direct functionalization of indole C-H bonds. Palladium-catalyzed reactions, such as arylation or alkenylation, often proceed via an electrophilic palladation mechanism. beilstein-journals.org A plausible pathway involves the C-H activation at a specific position by a Pd(II) catalyst to form a palladacycle intermediate. beilstein-journals.orgresearchgate.net Subsequent steps involve coordination of the coupling partner (e.g., an alkene or aryl halide), migratory insertion, and reductive elimination to furnish the product and regenerate the active catalyst. beilstein-journals.org For 4-substituted indoles, such functionalizations can be directed to other positions, such as C7, using specific directing groups. nih.gov

Cycloaddition and Annulation Reactions: 3-Nitroindoles, activated by the electron-withdrawing nitro group, can act as potent electrophiles. They participate in (3+2) annulation reactions with electron-rich species like vinylaziridines, catalyzed by palladium. researchgate.net In a different capacity, under basic conditions, the indole nitrogen of N-H 3-nitroindoles can act as a nucleophile. This has been demonstrated in aza-1,6-Michael additions to para-quinone methides, a reactivity distinct from its more common role as an electrophile. mdpi.com

| Reaction Type | Substrate | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Nitro Group Migration | β-Nitro styryl azide | Rh₂(esp)₂ (0.1 mol%), Dichloromethane, 40°C | 3-Nitroindole | 99% | nih.gov |

| Aza-1,6-Michael Addition | N-Ts-3-nitroindole | ortho-Hydroxy p-quinone methide, K₂CO₃, CH₃CN, rt | N-alkylated 3-nitroindole | 71% | mdpi.com |

| Ring Transformation | N-Boc-5-nitroindole-3-carboxaldehyde | NH₄OAc, Xylene, 140°C | meta-Aminophenyl nicotinate (B505614) derivative | 85% | nih.gov |

| (3+2) Annulation | N-Boc-3-nitroindole | Vinyl cyclopropane, Pd₂(dba)₃·CHCl₃, P(OPh)₃, Toluene (B28343), 110°C | Pyrrolidinoindoline derivative | 94% | researchgate.net |

Influence of Nitro and Methoxy Substituents on the Reactivity Profile of this compound

The reactivity of this compound is a direct consequence of the electronic properties of its substituents.

The methoxy group at C4 is a powerful electron-donating group due to its +M (mesomeric or resonance) effect. It increases the electron density of the aromatic system, particularly at the ortho and para positions. For a 4-methoxyindole (B31235), this activating effect would be most pronounced at C5 and C3. The methoxy group's presence generally enhances the indole's reactivity toward electrophiles. chim.it

Conversely, the nitro group at C5 is one of the strongest electron-withdrawing groups, exerting both a -I (inductive) and -M effect. It significantly deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. wikipedia.org However, this electron deficiency makes the aromatic ring susceptible to nucleophilic aromatic substitution, a reaction pathway not typically observed for unsubstituted indoles. wikipedia.org

The combination of these two groups at adjacent positions (C4 and C5) creates a "push-pull" electronic environment.

Electrophilic Attack: The inherent high nucleophilicity of the indole C3 position is expected to remain a primary site for many electrophilic substitutions. bhu.ac.in The C4-methoxy group further activates this position. However, the strong deactivating effect of the C5-nitro group on the benzene part of the molecule (C6 and C7) makes electrophilic attack there highly unfavorable. Studies on 4-substituted indoles show a competition between reaction at the C3 and C5 positions, with the outcome influenced by factors like the N-protecting group and the nature of the electrophile. beilstein-journals.orgacs.org

Nucleophilic Attack: The C5-nitro group activates the benzene ring for nucleophilic attack. This could potentially occur at positions ortho or para to the nitro group (C4 and C6).

Acidity: The electron-withdrawing nitro group increases the acidity of the N-H proton of the indole ring, as well as any α-protons on alkyl substituents. wikipedia.org

In essence, the methoxy group primarily directs the reactivity of the pyrrole (B145914) ring, while the nitro group governs the reactivity of the benzene ring, setting up a complex and tunable reactivity profile.

Characterization of Transient Intermediates in Reactions of this compound

The direct observation and characterization of short-lived reaction intermediates provide invaluable mechanistic proof. While such data for this compound itself is limited, studies on analogous systems have successfully identified key transient species.

Wheland Intermediates (Sigma Complexes): In electrophilic aromatic substitution reactions, the attack of an electrophile on the indole ring forms a resonance-stabilized carbocation known as a Wheland intermediate or sigma complex. The rate-determining step for many such reactions is the formation of this intermediate, as evidenced by the lack of a primary kinetic isotope effect in the azo-coupling of indoles. psu.edu

Nitronate Intermediates: The α-carbon to a nitro group can be deprotonated under basic conditions to form a nitronate. This species is a key intermediate in reactions such as the nitroaldol and Nef reactions and behaves as a nucleophile, similar to an enolate. wikipedia.org

Nitrone Intermediates: Nitrones are 1,3-dipolar functional groups that can be formed as intermediates in certain reactions of nitro compounds, for instance, with Grignard reagents. wikipedia.org They are valuable synthetic intermediates, readily undergoing 1,3-dipolar cycloaddition reactions. academie-sciences.frrdd.edu.iq

Palladacycle Intermediates: In transition-metal-catalyzed C-H activation reactions, organometallic complexes are crucial transient species. In the palladium-catalyzed C4-alkynylation of 3-formylindoles using a transient directing group, a C4-selective palladacycle was proposed as the key intermediate. acs.org Remarkably, this pyridine-complexed indole palladacycle was successfully prepared, isolated, and its structure was confirmed by X-ray crystallography, providing concrete evidence for its role in the catalytic cycle. acs.org Such intermediates are formed by the coordination of the palladium catalyst to a directing group on the indole, followed by C-H activation to form a stable cyclic complex. researchgate.net

Diradical Intermediates: Some rearrangement reactions may proceed through radical pathways. A plausible mechanism for the rhodium-catalyzed migration of a nitro group to form 3-nitroindoles involves the homolysis of a C-O bond in a proposed intermediate to form a diradical species. nih.gov Recombination of this diradical at the C3 position leads to the rearranged product. nih.gov

Advanced Spectroscopic and Spectrometric Characterization of 4 Methoxy 5 Nitro 1h Indole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the chemical environment of each atom and their spatial relationships.

For 4-Methoxy-5-nitro-1H-indole, ¹H and ¹³C NMR spectra offer unambiguous confirmation of its substitution pattern. The methoxy (B1213986) group (-OCH₃) typically presents a sharp singlet in the ¹H NMR spectrum around δ 3.8–4.0 ppm. The protons on the aromatic rings are deshielded to varying degrees by the electron-withdrawing nitro group (NO₂) and the electron-donating methoxy group, resulting in a characteristic pattern of chemical shifts and coupling constants. The indole (B1671886) N-H proton usually appears as a broad singlet at a downfield chemical shift (often > δ 10 ppm), which can be confirmed by its exchange with deuterium (B1214612) oxide (D₂O). ipb.pt

The ¹³C NMR spectrum complements the proton data, showing distinct signals for each carbon atom. The methoxy carbon appears around δ 55-57 ppm. csic.es The carbons directly attached to the electronegative nitro and oxygen groups (C5 and C4, respectively) and other aromatic carbons can be assigned based on their chemical shifts and by using advanced NMR techniques. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Indole Derivatives Note: This table is illustrative, based on data from related indole structures. Actual values for this compound may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-H | > 10.0 (broad singlet) | - |

| H2 | ~8.3 (singlet) | ~136 |

| H3 | ~7.3 (doublet) | ~108 |

| OCH₃ | ~4.0 (singlet) | ~56 |

| H6 | ~8.1 (doublet) | ~118 |

| H7 | ~7.7 (doublet) | ~113 |

| C2 | - | ~136.7 |

| C3 | - | ~108.0 |

| C3a | - | ~125.0 |

| C4 | - | ~142.5 |

| C5 | - | (Varies) |

| C6 | - | ~117.8 |

| C7 | - | ~113.3 |

| C7a | - | ~139.6 |

| C=O (acid) | - | ~162.9 |

Data derived from related structures like 5-Nitro-1H-indole-3-carboxylate. acs.org

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular puzzle. These techniques establish correlations between different nuclei, confirming the bonding network and stereochemistry. ipb.pt

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between H6 and H7 on the benzene (B151609) ring, confirming their connectivity. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It allows for the unambiguous assignment of a proton's signal to its attached carbon, for instance, linking the methoxy protons to the methoxy carbon. researchgate.netceon.rs

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. It is particularly useful for determining stereochemistry and conformation. ceon.rsresearchgate.net

Polymorphism, the ability of a compound to exist in multiple crystal forms, can significantly impact its physical properties. While solution-state NMR spectra of different polymorphs are identical because the crystal structure is lost upon dissolution, solid-state NMR (ssNMR) is a powerful tool for their differentiation. jeol.com

ssNMR spectra are sensitive to the local molecular environment and intermolecular interactions within the crystal lattice. Different polymorphs will exhibit distinct ¹³C chemical shifts and relaxation times, allowing for their identification and quantification in a mixture. jeol.comrsc.org Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are standard for obtaining high-resolution spectra of solid samples. While specific ssNMR studies on this compound are not widely reported, this technique remains a critical tool for characterizing the solid forms of pharmaceutical and materials compounds. pageplace.de

Vibrational Spectroscopy (Infrared and Raman) for Bond Analysis and Functional Group Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, key functional groups would produce distinct absorption bands.

N-H Stretch: The indole N-H stretching vibration is expected in the range of 3200-3500 cm⁻¹. researchgate.net

C-H Stretches: Aromatic C-H stretching bands appear above 3000 cm⁻¹, while the aliphatic C-H stretch of the methoxy group is found just below 3000 cm⁻¹.

Nitro Group (NO₂): The nitro group is characterized by two strong and easily identifiable stretching vibrations: an asymmetric stretch typically between 1560-1500 cm⁻¹ and a symmetric stretch between 1360-1300 cm⁻¹. spectroscopyonline.com

C-O Stretch: The aryl-alkyl ether linkage (Ar-O-CH₃) will show a strong C-O stretching band, usually around 1275-1200 cm⁻¹. orgsyn.org

Aromatic C=C Stretches: Multiple bands in the 1625-1430 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the aromatic rings. researchgate.net

Raman Spectroscopy: Raman spectroscopy is a complementary technique that is particularly sensitive to non-polar bonds. The aromatic ring vibrations and the symmetric stretch of the nitro group often produce strong signals in the Raman spectrum, providing confirmatory data to the IR analysis. americanpharmaceuticalreview.comniscpr.res.in

Computational methods, such as Density Functional Theory (DFT), are often used alongside experimental spectroscopy to calculate theoretical vibrational frequencies, which aids in the precise assignment of complex spectral bands. researchgate.netscirp.org

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| Indole N-H | Stretching | 3200 - 3500 | Medium-Broad |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium-Weak |

| Methoxy C-H | Stretching | 2850 - 2960 | Medium |

| Nitro NO₂ | Asymmetric Stretching | 1500 - 1560 | Strong |

| Nitro NO₂ | Symmetric Stretching | 1300 - 1360 | Strong |

| Aromatic C=C | Ring Stretching | 1430 - 1625 | Variable |

| Aryl Ether C-O | Stretching | 1200 - 1275 | Strong |

Data compiled from general spectroscopic tables and studies on related nitro and methoxy-containing aromatic compounds. researchgate.netspectroscopyonline.comorgsyn.org

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis of this compound

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS), often coupled with techniques like Electrospray Ionization (ESI), provides extremely accurate mass measurements, allowing for the determination of a compound's elemental formula. acs.org

For this compound (C₉H₈N₂O₃), HRMS would be used to confirm the exact mass of its molecular ion [M+H]⁺ or [M-H]⁻, distinguishing it from other isomers or compounds with the same nominal mass. nih.gov The analysis of the fragmentation pattern in the mass spectrum (MS/MS) provides further structural confirmation. Common fragmentation pathways for this molecule might include:

Loss of the nitro group (NO₂) or parts of it (e.g., NO, O).

Loss of a methyl radical (•CH₃) from the methoxy group.

Cleavage of the methoxy group as formaldehyde (B43269) (CH₂O).

Fissions within the indole ring structure.

Analyzing these fragments helps to piece together the molecular structure, confirming the nature and position of the substituents.

X-ray Crystallography for Solid-State Structural Elucidation of this compound and its Derivatives

While NMR provides the structure in solution, single-crystal X-ray crystallography offers the definitive, unambiguous three-dimensional structure of a molecule in the solid state. This technique determines the precise spatial coordinates of each atom, bond lengths, bond angles, and torsional angles.

For a derivative of this compound, X-ray analysis would confirm the planarity of the indole ring system and the relative orientations of the methoxy and nitro substituents. mdpi.com Furthermore, it reveals crucial information about the crystal packing, detailing the intermolecular interactions such as hydrogen bonds (e.g., involving the indole N-H and the oxygen atoms of the nitro group), π-π stacking between aromatic rings, and van der Waals forces that stabilize the crystal lattice. mdpi.comnih.gov This information is vital for understanding polymorphism and the material's bulk properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals (electronic transitions). The indole ring system is a natural chromophore, a part of the molecule that absorbs light.

The spectrum of this compound is influenced by its substituents. The methoxy group is an auxochrome (a group that modifies the light-absorbing properties of a chromophore) that typically causes a bathochromic (red) shift in the absorption maxima. The nitro group, being a strong electron-withdrawing group and a chromophore itself, significantly affects the electronic structure and can introduce new absorption bands or cause substantial shifts in the indole π-π* transitions. The analysis of the UV-Vis spectrum provides insight into the electronic makeup of the molecule and can be used for quantitative analysis. researchgate.net

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) of Chiral Derivatives of this compound (if applicable)

A thorough review of scientific literature indicates that, to date, no specific studies have been published on the chiroptical properties of chiral derivatives of this compound. Techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful methods for characterizing chiral molecules, but their application to this specific class of compounds has not yet been documented.

Therefore, this section will outline the principles of these techniques and their general applicability for the stereochemical analysis of chiral indole derivatives, based on research conducted on related molecular structures.

Should chiral derivatives of this compound be synthesized, chiroptical spectroscopy would be an indispensable tool for their structural elucidation. The introduction of a chiral center would render the molecule optically active, allowing for analysis by these specialized techniques.

Theoretical Application and Principles:

Circular Dichroism (CD) Spectroscopy : This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum plots this difference (ΔA = AL - AR) against wavelength. The resulting positive or negative signals, known as Cotton effects, are unique to the stereochemistry of the molecule. For any synthesized chiral derivative of this compound, the CD spectrum would serve as a molecular fingerprint for a specific enantiomer. The sign and magnitude of the Cotton effects are directly related to the absolute configuration of the stereogenic centers. In the study of complex molecules like indole alkaloids, CD spectroscopy, often combined with theoretical calculations, is a standard method for assigning absolute configurations. researchgate.net For instance, the analysis of bisignate curves arising from exciton (B1674681) coupling between different chromophores within a molecule can provide a non-empirical way to determine stereochemistry. columbia.edu

Optical Rotatory Dispersion (ORD) Spectroscopy : ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD curve provides information that is complementary to a CD spectrum. The relationship between CD and ORD is described by the Kronig-Kramers transforms. While less common than CD spectroscopy in modern analysis, ORD has historically been a fundamental technique for assigning the absolute configuration of chiral compounds, including various alkaloids. researchgate.net

Prospective Research Findings and Data:

In the absence of experimental data for chiral this compound derivatives, we can anticipate the type of information that would be generated from such studies. The indole nucleus itself is a chromophore that absorbs in the UV region. The presence of the methoxy (-OCH3) and nitro (-NO2) groups, along with any chiral substituent, would influence the electronic transitions and, consequently, the CD spectrum.

If a pair of enantiomers of a hypothetical chiral derivative, for example, (R)- and (S)-4-methoxy-5-nitro-1-(1-phenylethyl)-1H-indole, were analyzed, their CD spectra would be expected to be mirror images of each other. The specific Cotton effects observed would be correlated with the electronic transitions of the substituted indole chromophore.

A hypothetical data table for such a study might look like the following, which is presented for illustrative purposes only.

| Compound Name | Solvent | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| (R)-isomer | Methanol | 230 | +15,000 |

| (R)-isomer | Methanol | 265 | -8,000 |

| (R)-isomer | Methanol | 310 | +3,500 |

| (S)-isomer | Methanol | 230 | -14,900 |

| (S)-isomer | Methanol | 265 | +8,100 |

| (S)-isomer | Methanol | 310 | -3,450 |

| This table is a hypothetical representation and is not based on experimental results. |

The determination of the absolute configuration would likely involve comparing the experimental CD spectra with spectra predicted by time-dependent density functional theory (TD-DFT) calculations. This combined experimental and theoretical approach is the modern standard for the stereochemical assignment of novel chiral molecules. researchgate.net

Computational and Theoretical Studies on 4 Methoxy 5 Nitro 1h Indole

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals (HOMO/LUMO) of 4-Methoxy-5-nitro-1H-indole

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. For this compound, these calculations reveal how the electron-donating methoxy (B1213986) group (-OCH₃) and the electron-withdrawing nitro group (-NO₂) influence the electron density distribution across the indole (B1671886) scaffold.

The electronic structure is often described in terms of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. The LUMO is the orbital most likely to accept an electron, highlighting regions prone to nucleophilic attack. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. lupinepublishers.comnih.gov A smaller energy gap generally corresponds to higher reactivity. lupinepublishers.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring system, particularly the pyrrole (B145914) moiety and the methoxy-substituted benzene (B151609) ring. Conversely, the strong electron-withdrawing nature of the nitro group would cause the LUMO to be concentrated around the C5-nitro portion of the molecule. This distribution facilitates intramolecular charge transfer, a property relevant to optical and electronic applications. researchgate.netnih.gov

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| (Z)-5-(4-nitrobenzylidene)-3-N(3-chlorophenyl)-2-thioxothiazolidin-4-one | B3LYP/6-311G(d,p) | -6.770 | -3.330 | 3.440 | tandfonline.com |

| N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine | B3LYP/6-311++G(d,p) | -6.297 | -1.810 | 4.487 | irjweb.com |

| Indolo[3,2-c]isoquinoline derivative (3e) | B3LYP/def2-SVP (in MeCN) | - | - | 2.28 | nih.gov |

Density Functional Theory (DFT) Applications for Predicting Reactivity and Spectroscopic Properties of this compound

Density Functional Theory (DFT) is a versatile computational method used to predict a wide range of molecular properties with good accuracy. nih.gov It is employed to study both the reactivity and the expected spectroscopic signatures of molecules like this compound.

DFT calculations can determine global reactivity descriptors, which provide a quantitative measure of a molecule's chemical behavior. irjweb.comresearchgate.netresearchgate.net These descriptors are derived from the HOMO and LUMO energies. researchgate.net Key parameters include:

Chemical Potential (μ): Measures the tendency of electrons to escape from the system. irjweb.com

Chemical Hardness (η): Represents the resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." lupinepublishers.com

Electronegativity (χ): The power of an atom or group to attract electrons. irjweb.com

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. irjweb.com

The electron-donating methoxy group and the electron-withdrawing nitro group on the indole ring create distinct regions of electron density. This can be visualized using a Molecular Electrostatic Potential (MEP) map. uni-muenchen.deresearchgate.net The MEP surface illustrates the charge distribution, identifying sites for electrophilic and nucleophilic attack. researchgate.netresearcher.life For this compound, the MEP would show a negative potential (red/yellow regions) around the oxygen atoms of the nitro and methoxy groups, indicating nucleophilic sites attractive to protons or other electrophiles. uni-muenchen.deresearchgate.net Positive potential (blue regions) would likely be found near the indole N-H proton, marking it as an electrophilic site. uni-muenchen.de

| Parameter | Formula | Value (eV) |

|---|---|---|

| Ionization Potential (IP) | IP ≈ -EHOMO | 6.770 |

| Electron Affinity (EA) | EA ≈ -ELUMO | 3.330 |

| Electronegativity (χ) | χ = (IP + EA) / 2 | 5.050 |

| Chemical Potential (μ) | μ = -(IP + EA) / 2 | -5.050 |

| Chemical Hardness (η) | η = (IP - EA) / 2 | 1.720 |

| Chemical Softness (S) | S = 1 / (2η) | 0.291 |

| Electrophilicity Index (ω) | ω = μ² / (2η) | 7.412 |

Data based on (Z)-5-(4-nitrobenzylidene)-3-N(3-chlorophenyl)-2-thioxothiazolidin-4-one. tandfonline.com

DFT calculations can accurately predict vibrational (FT-IR, Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. For the closely related isomer 5-methoxy-6-nitro-1H-indole, DFT calculations have predicted key infrared absorption bands. vulcanchem.com These predictions help in the assignment of experimental spectral peaks to specific molecular vibrations.

| Vibrational Mode | Predicted Wavenumber (cm-1) |

|---|---|

| N-H Stretch (indole) | ~3400 |

| NO₂ Asymmetric Stretch | ~1520 |

| C-O-C Stretch (methoxy) | ~1250 |

Data from DFT calculations on 5-methoxy-6-nitro-1H-indole. vulcanchem.com

Similarly, the GIAO (Gauge-Including Atomic Orbital) method within DFT is used to calculate ¹H and ¹³C NMR chemical shifts, which are valuable for structural confirmation. nih.gov Time-dependent DFT (TD-DFT) is used to compute electronic absorption spectra, predicting the wavelengths of maximum absorption (λmax) that arise from electronic transitions, such as the π→π* transitions characteristic of aromatic systems. nih.govtandfonline.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions of this compound

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. mdpi.com For this compound, MD simulations can be used to explore its conformational flexibility and its non-covalent interactions with surrounding molecules, such as solvents or biological macromolecules.

An MD simulation would reveal the preferred rotational positions (conformations) of the methoxy and nitro substituents relative to the indole ring. It can also analyze the stability of intermolecular hydrogen bonds, for instance, between the indole N-H donor and an acceptor molecule, or between the nitro group's oxygen acceptors and a donor molecule.

In the context of drug design, MD simulations are crucial for studying the stability of a ligand bound to a protein's active site. acs.org For example, in a study of substituted indoles binding to the enzyme ALOX15, MD simulations showed how inhibitor binding induced structural changes in the enzyme and how specific interactions, like those involving a methoxy group, were critical for the stability of the enzyme-inhibitor complex. mdpi.com A simulation of this compound with a target protein would track the dynamics of the binding pose, calculate binding free energies, and identify the key amino acid residues involved in maintaining the interaction over time. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues in In Vitro Systems

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net A QSAR model can be used to predict the activity of new, unsynthesized compounds and to guide the design of analogues with improved potency. nih.gov

For a series of this compound analogues, a QSAR study would involve:

Data Set Compilation: Gathering a set of structurally related indole analogues with experimentally measured biological activity (e.g., IC₅₀ values) against a specific target in an in vitro assay. researchgate.net

Descriptor Calculation: Calculating various molecular descriptors for each analogue. These can include electronic descriptors (e.g., atomic charges, dipole moment), steric descriptors (e.g., molecular volume), hydrophobic descriptors (e.g., LogP), and topological descriptors. researchgate.net

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical equation that correlates the descriptors with biological activity. researchgate.net

Model Validation: Rigorously validating the model's predictive power using internal and external test sets of compounds. nih.gov

Pharmacophore Modeling and Molecular Docking Studies of this compound with Defined Biological Targets (In Vitro)

Pharmacophore modeling and molecular docking are powerful in silico tools used to predict how a ligand might bind to a biological target and to identify potential new inhibitors from large chemical libraries. nih.govfrontiersin.org

A pharmacophore model is a 3D arrangement of essential chemical features that a molecule must possess to be recognized by a specific receptor and elicit a biological response. chemrxiv.org These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, aromatic rings, and positive/negative ionizable groups. nih.gov A model can be generated based on the structure of a known active ligand bound to its target. jyoungpharm.org For this compound, a pharmacophore model would define the spatial relationship between its key features: the indole N-H (hydrogen bond donor), the aromatic rings (hydrophobic/aromatic feature), the methoxy oxygen (hydrogen bond acceptor), and the nitro oxygens (hydrogen bond acceptor). This model could then be used to screen databases for other compounds that match these features. frontiersin.org

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. nih.gov The process involves placing the ligand (this compound) into the binding pocket of a target protein and using a scoring function to estimate the binding affinity (e.g., in kcal/mol).

A docking study of this compound into a hypothetical target active site would explore potential binding modes. The indole ring could form π-π stacking or hydrophobic interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, or Tryptophan. researchgate.net The indole N-H group is a potent hydrogen bond donor, capable of interacting with acceptor residues like Aspartate or Glutamate. The oxygen atoms of the methoxy and nitro groups can act as hydrogen bond acceptors with donor residues such as Serine, Threonine, or Asparagine. nih.gov For example, a docking study of nitro-substituted thiosemicarbazones into the tyrosinase active site showed that the nitro group contributed to the binding affinity through interactions with key residues. nih.gov Such studies provide hypotheses about the molecular basis of a compound's activity and guide further experimental validation.

Chemical Reactivity and Derivatization Strategies for 4 Methoxy 5 Nitro 1h Indole

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Ring of 4-Methoxy-5-nitro-1H-indole

The indole ring is inherently susceptible to electrophilic attack, typically at the C3 position. However, in this compound, the reactivity is modulated by the substituents on the benzene (B151609) portion of the molecule. The methoxy (B1213986) group at C4 is an activating group, directing electrophiles to the ortho and para positions, while the nitro group at C5 is a strong deactivating group.

A notable example of electrophilic substitution is the Vilsmeier-Haack reaction, which introduces a formyl group (-CHO) onto an electron-rich aromatic ring. wikipedia.orgrsc.org For indole derivatives, this reaction typically occurs at the C3 position. In systems with an activating methoxy group, such as at C5, formylation can be directed to the C4 position. smolecule.com For this compound, the electron-withdrawing nature of the nitro group at C5 significantly deactivates the benzene ring, making electrophilic substitution on the pyrrole (B145914) ring, particularly at C3, more favorable. For instance, the Vilsmeier-Haack reaction on 5-nitro-1H-indole yields 5-nitro-1H-indole-3-carbaldehyde. d-nb.info

Another key electrophilic substitution is the Mannich reaction, which installs an aminomethyl group. researchgate.net This reaction also favors the C3 position of the indole ring. The nitro-Mannich, or aza-Henry, reaction involves the addition of a nitroalkane to an imine, forming a β-nitroamine, and represents a versatile method for creating carbon-carbon bonds. nih.govpeerj.com

Nitration of methoxy-substituted indoles, such as 2-methyl-5-methoxyindole, with reagents like sodium nitrate (B79036) in sulfuric acid, has been shown to yield the 6-nitro derivative with high regioselectivity over the 4-nitro product, demonstrating the directing effect of the methoxy group. nih.gov

| Reaction | Reagent(s) | Typical Position of Attack on Indole Ring | Product Type |

| Vilsmeier-Haack | POCl₃, DMF | C3 | 3-Formylindole |

| Mannich Reaction | Formaldehyde (B43269), Amine | C3 | 3-Aminomethylindole |

| Nitration | HNO₃, H₂SO₄ | Varies based on existing substituents | Nitroindole |

Nucleophilic Aromatic Substitution Reactions of this compound

Nucleophilic aromatic substitution (SNAr) is generally challenging for the indole ring system. However, the presence of a potent electron-withdrawing group, such as the nitro group at the C5 position, can facilitate such reactions on the benzene portion of the molecule. In the case of this compound, the methoxy group at C4 could potentially act as a leaving group in the presence of a strong nucleophile. This is because the nitro group at C5 can stabilize the negative charge of the Meisenheimer complex intermediate formed during the nucleophilic attack at C4.

Research on related compounds, such as N-(4-chloro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine, demonstrates that a chlorine atom positioned ortho to a nitro group and para to a methoxy group can be displaced by various nucleophiles like aliphatic secondary amines. nih.gov This suggests that under appropriate conditions, the C4 position of this compound could be susceptible to nucleophilic attack, leading to the displacement of the methoxy group.

Reduction and Oxidation Reactions Involving the Nitro and Methoxy Groups of this compound

The functional groups of this compound are amenable to various reduction and oxidation reactions, which are crucial for its derivatization.

Reduction Reactions: The most common and synthetically useful transformation is the reduction of the nitro group to an amino group (-NH2). This conversion is a key step in the synthesis of many biologically active indole derivatives. tandfonline.comnih.gov The resulting 4-methoxy-5-amino-1H-indole is a versatile intermediate. aksci.com

Common reagents for this reduction include:

Catalytic Hydrogenation: Hydrogen gas with a palladium on carbon (Pd/C) catalyst is a standard and efficient method. d-nb.infotandfonline.com

Metal/Acid Systems: Reagents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl) or iron (Fe) in HCl are also widely used. ambeed.com

Hydrazine (B178648) Hydrate (B1144303): In the presence of a catalyst like Raney nickel, hydrazine hydrate can effectively reduce the nitro group. orgsyn.org

The choice of reducing agent can be critical for selectivity. For instance, in the synthesis of (1H-indol-6-yl)phosphonic acid derivatives, specific reducing agents allow for the selective formation of either (4-nitro-1H-indol-6-yl)- or (4-amino-1H-indol-6-yl)phosphonates from a dinitro precursor. researchgate.net

Oxidation Reactions: Oxidation of the indole ring itself can lead to various products, though it can sometimes result in ring-opening or decomposition under harsh conditions. The methoxy group is generally stable, but under specific oxidative conditions, it can be converted to other functional groups. ambeed.com More controlled oxidation can lead to the formation of isatin (B1672199) (1H-indole-2,3-dione) derivatives, which are valuable synthetic intermediates. biomedres.us For example, 5-nitroisatin (B147319) derivatives have been synthesized and used as precursors for compounds with antibacterial activity. biomedres.us

| Reaction Type | Functional Group | Reagent(s) | Product Functional Group |

| Reduction | Nitro (-NO₂) | H₂/Pd-C, SnCl₂, Fe/HCl | Amino (-NH₂) |

| Oxidation | Indole Ring | Varies | Isatin (Indole-2,3-dione) |

Reactions at the Indole N-H Position of this compound

The nitrogen atom of the indole ring possesses a proton (N-H) that is moderately acidic and can be removed by a base. The resulting indolide anion is a potent nucleophile, allowing for functionalization at the N1 position. The presence of the electron-withdrawing nitro group at C5 increases the acidity of the N-H proton, facilitating its deprotonation.

N-alkylation is a common reaction at this position. It is typically achieved by treating the indole with a base, such as sodium hydride (NaH), followed by an alkylating agent like methyl iodide or benzyl (B1604629) bromide. nih.gov This strategy has been used to synthesize a variety of N-substituted indoles. For example, N-alkylation of 2-phenylindole (B188600) with various alkyl halides proceeds in moderate to high yields. nih.gov Similarly, N-alkylation of 2,3-disubstituted indoles with p-quinone methides has been reported. acs.org

Besides alkylation, the indole nitrogen can be protected with various groups, such as tert-butoxycarbonyl (Boc), to prevent unwanted side reactions during subsequent synthetic steps. The reaction of an indole with di-tert-butyl dicarbonate (B1257347) ((Boc)2O) is a common method for introducing the N-Boc group. nih.gov

| Reaction Type | Reagent(s) | Result |

| N-Alkylation | Base (e.g., NaH), Alkyl Halide (e.g., CH₃I) | Adds an alkyl group to the indole nitrogen. |

| N-Acylation (Protection) | (Boc)₂O, Base | Adds a Boc protecting group to the indole nitrogen. |

Functionalization of the Methoxy Moiety in this compound

The methoxy group (-OCH3) at the C4 position is a key site for derivatization, primarily through ether cleavage (demethylation) to yield the corresponding phenol (B47542) (4-hydroxy-5-nitro-1H-indole). This transformation unmasks a hydroxyl group that can be used for further functionalization.

A standard reagent for demethylation is boron tribromide (BBr3). nih.gov This strong Lewis acid readily cleaves aryl methyl ethers. For instance, treatment of 5-methoxyindole (B15748) derivatives with BBr3 effectively produces the corresponding 5-hydroxyindoles. nih.gov Similarly, demethylation of 1-methoxy-4-substituted-5-nitroisoquinolines has been achieved using hydrogen bromide. researchgate.net The resulting phenolic group can then participate in various reactions, such as O-alkylation or esterification, to introduce new functionalities.

Synthesis of Advanced Derivatives for Research Probes and Labels Based on this compound

The chemical reactivity of this compound makes it a valuable scaffold for the synthesis of more complex molecules, including research probes and labels. The strategic manipulation of its functional groups allows for the attachment of reporter groups like fluorophores or biotin.

A common strategy involves the reduction of the C5-nitro group to a C5-amino group. d-nb.info This amine is a versatile handle for further modification. For example, it can be acylated with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters of fluorescent dyes, to create fluorescently labeled indole derivatives. It can also be converted into an isothiocyanate or undergo diazotization followed by coupling reactions.

The synthesis of 5-aminoindole (B14826) derivatives, which are often unstable, is a critical step. d-nb.info These intermediates can then be used to build more elaborate structures. For example, derivatives of 5-amino-1H-indole have been used to synthesize compounds that act as methuosis inducers, a form of non-apoptotic cell death. tandfonline.com The synthesis of melatonin (B1676174) analogues and other biologically active compounds often starts from methoxy-substituted indoles, highlighting the importance of this scaffold in medicinal chemistry and chemical biology. smolecule.com

Applications of 4 Methoxy 5 Nitro 1h Indole in Synthetic Chemistry and Material Science Research

4-Methoxy-5-nitro-1H-indole as a Versatile Building Block in the Synthesis of Complex Organic Molecules

The strategic placement of the methoxy (B1213986) and nitro groups on the 4- and 5-positions of the indole (B1671886) ring makes this compound a highly versatile intermediate in organic synthesis. cymitquimica.com The electron-rich nature of the indole nucleus, further enhanced by the methoxy group, facilitates electrophilic substitution reactions, primarily at the C3 position. nih.gov Conversely, the nitro group can be readily transformed into a variety of other functional groups, significantly expanding the synthetic utility of this scaffold.

A primary application of this compound is in the construction of more elaborate heterocyclic systems. The nitro group can undergo reduction to an amino group, which can then participate in cyclization reactions to form fused-ring systems. For instance, the reduction of the nitro group followed by reaction with appropriate reagents can lead to the formation of pyrrolo- and pyridazino-indoles.

Furthermore, the indole nitrogen can be functionalized, and the C3 position can be engaged in various carbon-carbon and carbon-heteroatom bond-forming reactions. This allows for the assembly of complex molecular architectures with potential applications in diverse areas of chemical research. The differential reactivity of the various positions on the indole ring allows for sequential and site-selective modifications, a key strategy in the synthesis of complex natural product analogues and other intricate organic molecules.

Precursor to Biologically Relevant Scaffolds for Academic Investigation (excluding clinical)

The indole moiety is a "privileged scaffold" in medicinal chemistry, meaning it is a recurring structural motif in many biologically active compounds. researchgate.net this compound serves as a key starting material for the synthesis of various biologically relevant scaffolds for academic research purposes. The transformation of the nitro and methoxy groups, along with modifications at other positions of the indole ring, allows for the generation of libraries of compounds for biological screening.

For example, the reduction of the nitro group to an amine is a critical step in the synthesis of various substituted tryptamine (B22526) and tryptoline (B14887) derivatives. These scaffolds are of interest in neuroscience research due to their structural resemblance to neurotransmitters like serotonin. nih.gov The methoxy group can also be demethylated to a hydroxyl group, providing another point for diversification and interaction with biological targets.

Academic investigations have explored indole derivatives for a wide range of potential biological activities, including as enzyme inhibitors and receptor ligands. nih.govresearchgate.net The synthesis of such compounds from this compound allows researchers to probe structure-activity relationships and understand the molecular basis of biological processes. It is important to emphasize that this research is preclinical and focused on fundamental scientific understanding.

Incorporation of this compound into Novel Materials for Academic Exploration (e.g., dyes, chemosensors)

The unique electronic properties of this compound, arising from the push-pull nature of its substituents, make it an attractive component for the design of functional organic materials. acs.org The interaction between the electron-donating methoxy group and the electron-withdrawing nitro group can lead to interesting photophysical properties, such as intramolecular charge transfer (ICT), which is a key characteristic for many dyes and chemosensors. nih.gov

Derivatives of this compound have been investigated for their potential as chromophores and fluorophores. nih.gov By modifying the indole core and extending the conjugation, researchers can tune the absorption and emission properties of these molecules across the visible spectrum. For instance, coupling the indole scaffold with other aromatic or heterocyclic units can lead to the development of novel dyes with specific spectral characteristics for academic studies in materials science. nih.gov

Furthermore, the indole nitrogen and the functional groups on the benzene (B151609) ring can act as binding sites for metal ions or other analytes. This has led to the exploration of this compound derivatives as chemosensors. researchgate.net The binding of a target analyte can perturb the electronic structure of the indole derivative, resulting in a detectable change in its fluorescence or color. This principle is being used in academic settings to develop new analytical tools for the detection of various species.

Ligand Development for Catalytic Systems Based on this compound Derivatives (if applicable)

The development of novel ligands is crucial for advancing the field of catalysis. While direct applications of this compound as a ligand may be limited, its derivatives hold potential for the construction of more complex ligand systems for academic research. The indole nitrogen and other heteroatoms that can be introduced through functionalization can serve as coordination sites for metal centers.

For example, the amino group, obtained from the reduction of the nitro group, can be further modified to create bidentate or tridentate ligands. researchgate.netminarjournal.com These ligands, incorporating the indole scaffold, can then be complexed with various transition metals to form catalysts for a range of organic transformations. The electronic properties of the indole ring, influenced by the methoxy substituent, can play a role in modulating the reactivity and selectivity of the resulting metal complex. acs.org

Research in this area focuses on synthesizing novel indole-based ligands and evaluating their performance in catalytic reactions such as cross-coupling reactions, hydrogenations, and asymmetric catalysis. rsc.orgnih.govacs.org The goal of these academic studies is to develop new catalytic systems with improved efficiency, selectivity, and substrate scope.

Biological and Biomedical Research Applications of 4 Methoxy 5 Nitro 1h Indole Strictly Non Clinical

In Vitro Enzyme Inhibition and Modulation Studies by 4-Methoxy-5-nitro-1H-indole

There are no specific studies available in the peer-reviewed literature that detail the in vitro enzyme inhibition or modulation properties of this compound. Research into other structurally related compounds, such as 5-methoxy-indole derivatives and various nitro-substituted aromatics, has shown potential for enzyme inhibition, including enzymes like NAD(P)H:quinone oxidoreductase 1 and tyrosinase. researchgate.netrsc.org However, these findings are not directly applicable to this compound, and its specific enzyme interaction profile remains uninvestigated.

Receptor Binding Affinity Investigations of this compound in Isolated Systems

Investigations into the receptor binding affinity of this compound in isolated systems have not been reported in the accessible scientific literature. While the indole (B1671886) nucleus is a common scaffold in molecules designed to interact with a variety of receptors, the specific binding profile of this compound is currently uncharacterized.

Antimicrobial and Antifungal Activity Studies of this compound in Vitro

There is a lack of specific published data on the in vitro antimicrobial and antifungal activities of this compound. The broader classes of nitroaromatic compounds and indole derivatives have been subjects of interest in the search for new antimicrobial agents, with some demonstrating significant efficacy. researchgate.netmdpi.com Nevertheless, without direct experimental evidence, the potential of this compound as an antimicrobial or antifungal agent is unknown.

Investigation of this compound Interactions with Biomacromolecules (e.g., DNA, Proteins) In Vitro

There are no specific in vitro studies detailing the interactions between this compound and biomacromolecules such as DNA or proteins. Research on other 5-nitroindole (B16589) derivatives has indicated the potential for interaction with DNA structures like G-quadruplexes, but this has not been specifically demonstrated for the 4-methoxy variant. nih.govresearchgate.netnih.gov

Utilization of this compound as a Molecular Tool for Elucidating Biological Pathways

The use of this compound as a molecular tool to investigate or clarify biological pathways is not described in the current body of scientific literature. The application of small molecules in pathway analysis is a common research strategy, but this particular compound has not been reported in such a context.

Advanced Analytical Methodologies for the Detection and Quantification of 4 Methoxy 5 Nitro 1h Indole

Chromatographic Separation Techniques (HPLC, GC, SFC) for Purity Assessment and Quantification in Research Samples

Chromatographic techniques are fundamental in the analysis of pharmaceutical intermediates and research chemicals like 4-Methoxy-5-nitro-1H-indole. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) offer robust methods for assessing purity and quantifying the compound in various samples.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile and thermally sensitive compounds such as indole (B1671886) derivatives. For this compound, reversed-phase HPLC (RP-HPLC) is a commonly employed method. This technique separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase. The purity of related nitroindole derivatives is often determined using HPLC with UV detection. For instance, the analysis of various substituted nitroindoles has been reported using a C18 column with a gradient elution of water and an organic modifier like acetonitrile (B52724) or methanol. rsc.org The detection wavelength is typically set based on the UV absorbance maxima of the compound, which for nitroindoles generally falls in the near-UV range (300-400 nm). researchgate.net

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. While direct GC analysis of some indole derivatives can be challenging due to their polarity and potential for thermal degradation, derivatization can be employed to enhance volatility and improve chromatographic performance. However, for nitro-containing aromatic compounds, GC analysis is a well-established technique. GC coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS) can provide high-resolution separation and quantification. The analysis of nitroaromatic compounds, a class to which this compound belongs, has been successfully performed using GC. nih.gov

Supercritical Fluid Chromatography (SFC) presents a "green" alternative to normal-phase HPLC, utilizing supercritical carbon dioxide as the primary mobile phase. SFC can offer fast and efficient separations of complex mixtures and chiral compounds. While specific applications for this compound are not extensively documented, the technique's utility in separating structurally similar compounds suggests its potential applicability.

The following table summarizes typical HPLC conditions used for the analysis of related indole derivatives, which can serve as a starting point for developing a method for this compound.

| Compound Analyzed | Column | Mobile Phase | Flow Rate | Detection | Reference |

| tert-Butyl (R)-2-(3-(methoxycarbonyl)-2-phenylbut-3-en-1-yl)-3-nitro-1H-indole-1-carboxylate | AD-H (chiral) | Hexane/i-PrOH = 80:20 | 0.5 mL/min | λ= 254 nm | rsc.org |

| Rutabaga root extracts (containing various indole derivatives) | C-18 reverse phase | H₂O-MeOH (gradient) | 0.75 ml/min | λ= 220 nm | rsc.org |

| 5-Methoxy-N,N-dimethyltryptamine and Bufotenine | - | - | - | LC-MS/MS | nih.gov |

Electrochemical Methods for Sensitive Detection of this compound (if applicable)

Electrochemical methods can offer highly sensitive and selective detection of electroactive compounds. The nitro group in this compound is reducible, making it a suitable candidate for analysis by techniques such as voltammetry. The indole ring itself can also undergo oxidation.

Differential Pulse Voltammetry (DPV) is a sensitive electrochemical technique that can be used for the quantitative determination of nitroaromatic compounds. The reduction of the nitro group occurs at a specific potential, and the resulting peak current is proportional to the concentration of the analyte. Studies on other nitro-substituted aromatic compounds have demonstrated the feasibility of this approach for trace-level detection. rsc.org Similarly, the electrochemical behavior of various indole derivatives has been investigated, showing that they can be detected through their oxidation or reduction signals. jrespharm.comresearchgate.net The development of an electrochemical sensor for this compound would likely involve optimizing the electrode material and supporting electrolyte to achieve the best sensitivity and selectivity.

Spectrophotometric (UV-Vis, Fluorescence) Approaches for Analysis of this compound and its Derivatives

Spectrophotometric methods are valuable for the quantification and characterization of compounds based on their interaction with light.

UV-Visible (UV-Vis) Spectroscopy is routinely used for the quantitative analysis of aromatic compounds. Nitroindoles exhibit characteristic absorption spectra in the UV-visible region. Research on various nitroindole isomers shows that they have strong absorbance in the near-UV range, typically between 300 and 400 nm. researchgate.net The specific position of the nitro and methoxy (B1213986) groups on the indole ring will influence the exact wavelength of maximum absorbance (λmax). For quantitative analysis, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions of this compound at its λmax.

Fluorescence Spectroscopy can provide higher sensitivity and selectivity compared to UV-Vis absorption spectroscopy. While the nitro group is often a fluorescence quencher, some indole derivatives exhibit intrinsic fluorescence. The fluorescence properties of this compound would need to be experimentally determined. If it is not naturally fluorescent, derivatization with a fluorescent tag could be an option for sensitive detection.

The following table shows the peak absorption positions for various nitroindole isomers in 2-propanol, which can provide an estimate for the expected UV-Vis characteristics of this compound.

| Nitroindole Isomer | Peak Position (λmax, nm) | Reference |

| 3-Nitroindole | ~350 | researchgate.net |

| 4-Nitroindole | ~375 | researchgate.net |

| 5-Nitroindole (B16589) | ~360 | researchgate.net |

| 6-Nitroindole | ~310, ~380 | researchgate.net |

| 7-Nitroindole | ~370 | researchgate.net |

Hyphenated Techniques (LC-MS, GC-MS) for Comprehensive Analysis of this compound and its Transformation Products (non-clinical context)

Hyphenated techniques, which combine a separation method with a detection method, are powerful tools for the comprehensive analysis of complex mixtures and for the identification of unknown compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for the analysis of a wide range of organic molecules. It combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. For this compound, LC-MS can be used not only for purity assessment and quantification but also for the identification of synthesis by-products, impurities, and degradation or transformation products. The use of tandem mass spectrometry (LC-MS/MS) provides structural information through the fragmentation patterns of the parent ion, enabling the confident identification of compounds. nih.govjrespharm.comfda.gov.tw For instance, LC-MS/MS has been effectively used to quantify various synthetic cathinones and their metabolites in urine, showcasing its power in analyzing complex biological matrices, a capability that translates well to the analysis of transformation products in research samples. fda.gov.tw

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, particularly for volatile and thermally stable compounds. As mentioned earlier, while direct analysis of this compound might be possible, derivatization may be required. GC-MS provides excellent chromatographic resolution and, through the mass spectrometer, generates mass spectra that can be compared against libraries for compound identification. This technique is widely used for the analysis of bioactive compounds in plant extracts and for identifying unknown compounds in various matrices. nih.govuin-alauddin.ac.id

The following table provides examples of GC-MS and LC-MS/MS parameters used for the analysis of related compounds.

| Technique | Instrument | Column | Mobile Phase/Carrier Gas | Detection Mode | Application | Reference |

| GC-MS | Agilent GC 7890A with 5975C MSD | Agilent HP 5MS (30 m × 0.25 mm × 0.25 µm) | Helium | Scan mode (50–800 m/z) | Analysis of plant extracts | nih.gov |